Sodium carbonate decahydrate

Vue d'ensemble

Description

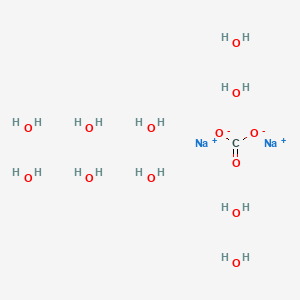

Sodium carbonate decahydrate, commonly known as washing soda, is a water-insoluble Sodium source that can be easily converted to other Sodium compounds . It is a Sodium salt of Carbonic acid used as a detergent, strong base, or powerful electrolyte .

Synthesis Analysis

Sodium carbonate decahydrate can be synthesized through the electrolytic process. The sodium sulfate is heated with limestone and coal to produce black ash, which contains the desired sodium carbonate, mixed with calcium sulfide and some unreacted coal . The decahydrate of soda ash is generally formed from water solutions that crystallize in the temperature range of -2.1 to 32.0 degree Celsius .Molecular Structure Analysis

The molecular formula of sodium carbonate is Na2CO3, indicating that each molecule consists of two sodium (Na) atoms, one carbon © atom, and three oxygen (O) atoms . Each sodium cation is known to hold a charge of +1 . Sodium carbonate has a crystalline structure and is composed of sodium cations (Na+) and carbonate anions (CO3-). The carbonate ion has a trigonal planar shape, with the carbon atom at the center and the oxygen atoms bonded to it at an angle of 120 degrees .Chemical Reactions Analysis

Sodium carbonate decahydrate reacts with acids to release carbon dioxide . It can also react violently with certain substances such as F2, Li, 2,4,6-trinitrotoluene . The efflorescence of sodium carbonate decahydrate required to form its monohydrate was systematically studied under isothermal and linear nonisothermal conditions at different atmospheric water vapor pressures .Physical And Chemical Properties Analysis

Sodium carbonate decahydrate is a white solid, hygroscopic, and odorless . It has a density of 1.46 g/cm³ , a melting point of 34 °C , and is soluble in water . The molar mass of sodium carbonate decahydrate is 286.1416 g/mol .Applications De Recherche Scientifique

- Sodium carbonate decahydrate is used in the production of glass . It helps to lower the melting point and improve the workability of the glass .

- The specific method involves mixing sodium carbonate with silica (sand) and heating them until the mixture melts. The molten mixture is then cooled and solidified to form glass .

- Sodium carbonate decahydrate is used in the paper making industry .

- It is used in the Kraft process for paper production where it is used to separate lignin from cellulose fibers. This makes the paper stronger and more durable .

- Sodium carbonate decahydrate is an important ingredient in the manufacturing of soaps and detergents .

- It acts as a builder or filler to give the product bulk. It also adjusts the pH levels to enhance the detergent’s cleaning ability .

- Sodium carbonate decahydrate is used in the textile industry .

- It is used in the dyeing process where it helps to improve the adherence of the dye to the fabric .

- Sodium carbonate decahydrate is used in the leather tanning industry .

- It helps to remove hair and residual protein from hides and skins .

Glass Manufacturing

Paper Making

Soap and Detergent Production

Textile Industry

Leather Tanning

Food Additive

- Sodium carbonate decahydrate is used in water softening . It reacts with the calcium and magnesium ions in hard water to form insoluble precipitates, which can be removed by filtration .

- The process involves adding a certain amount of sodium carbonate to the hard water and allowing it to react. The resulting precipitates are then filtered out .

- Sodium carbonate decahydrate can be used to remove sulfur dioxide from flue gases in factories .

- The process involves passing the flue gases through a scrubber containing a solution of sodium carbonate. The sulfur dioxide reacts with the sodium carbonate to form sodium sulfite, which can be removed .

- Sodium carbonate decahydrate is used in water purification and wastewater treatment facilities .

- It is used to adjust the pH of the water, making it more alkaline. This helps to precipitate out certain impurities, which can then be removed .

- Sodium carbonate decahydrate is used as a mordant in the dyeing of cloth .

- It helps to fix the dye to the fabric, improving the colorfastness of the dyed material .

- Sodium carbonate decahydrate is used in the refining of petroleum .

- It is used to remove sulfur and other impurities from the petroleum, improving its quality .

Water Softening

Removal of Sulfur Dioxide from Flue Gases

Water Purification and Wastewater Treatment

Dyeing of Cloth

Petroleum Refining

Cleaning Agent

Safety And Hazards

Sodium carbonate decahydrate can pose several hazards to your health and safety. Inhalation of this chemical can lead to adverse effects such as respiratory tract irritation, coughing, shortness of breath, and pulmonary edema . If swallowed, it can burn your mouth, throat, stomach, or esophagus, and vomiting, nausea, or diarrhea could result . It is also classified as an irritant .

Orientations Futures

The efflorescence of sodium carbonate decahydrate required to form its monohydrate was systematically studied under isothermal and linear nonisothermal conditions at different atmospheric water vapor pressures . This research could pave the way for further studies on the properties and applications of sodium carbonate decahydrate. A recent paper also discussed the preparation and thermal properties of sodium carbonate decahydrate as a novel phase change material for energy storage , indicating potential future directions in energy storage applications.

Propriétés

IUPAC Name |

disodium;carbonate;decahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2Na.10H2O/c2-1(3)4;;;;;;;;;;;;/h(H2,2,3,4);;;10*1H2/q;2*+1;;;;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYQRXRFVKUPBQN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].O.O.O.O.O.O.O.O.O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH20Na2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052285 | |

| Record name | Sodium carbonate hydrate (2:1:10) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Transparent solid; Effloesces in air; mp= 30 deg C; [Merck Index] Colorless hygroscopic crystals; mp = 32-34 deg C; [Alfa Aesar MSDS] | |

| Record name | Sodium carbonate decahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17523 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Sodium carbonate decahydrate | |

CAS RN |

6132-02-1 | |

| Record name | Sodium carbonate decahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006132021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium carbonate hydrate (2:1:10) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM CARBONATE DECAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS505BG22I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-Benzyl-2,2-difluoro-3,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1198316.png)

![N-Naphthalen-1-ylmethyl-2'-[3,5-dimethoxybenzamido]-2'-deoxy-adenosine](/img/structure/B1198319.png)

![N-[[(2,4-dimethyl-8-quinolinyl)amino]-sulfanylidenemethyl]-4-methylbenzamide](/img/structure/B1198328.png)

![3-Amino-2-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1198329.png)